

physical and chemical properties of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-acetamido-2-methoxybenzoate
Cat. No.:	B051611

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 4-acetamido-2-methoxybenzoate**

Introduction

Methyl 4-acetamido-2-methoxybenzoate (CAS No. 4093-29-2) is a substituted aromatic compound of significant interest in the fields of pharmaceutical chemistry and organic synthesis. Structurally, it is the methyl ester of 4-acetamido-2-methoxybenzoic acid and is also known as Methyl 4-(acetylamino)-o-anisate. Its primary relevance stems from its role as a crucial intermediate in the synthesis of more complex molecules and its classification as a known impurity of the antiemetic drugs bromopride and metoclopramide.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characterization methods, and essential safety and handling procedures for laboratory and industrial professionals.

Part 1: Core Chemical and Physical Properties

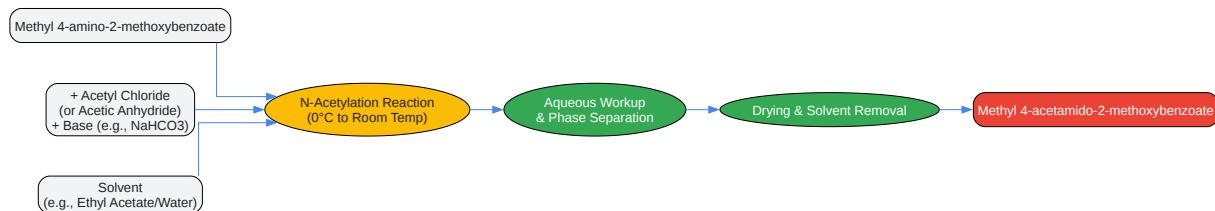
A thorough understanding of a compound's properties is fundamental to its application and handling. The identity and physicochemical characteristics of **Methyl 4-acetamido-2-methoxybenzoate** are summarized below.

Chemical Identifiers

Identifier	Value
Chemical Name	Methyl 4-acetamido-2-methoxybenzoate
Synonyms	Methyl 4-(acetylamino)-o-anisate, 4-Acetamido-2-methoxybenzoic acid methyl ester, Metoclopramide EP Impurity D[1][2][3]
CAS Number	4093-29-2[1][2][4]
Molecular Formula	C ₁₁ H ₁₃ NO ₄ [1][2][5]
Molecular Weight	223.23 g/mol [2][3][4]
IUPAC Name	methyl 4-acetamido-2-methoxybenzoate[3]
SMILES	CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC[2][3]
InChIKey	OERVVBDWGVOBIS-UHFFFAOYSA-N[2]

Physicochemical Data

The physical properties of the compound dictate its behavior under various conditions, influencing choices for solvents, reaction temperatures, and storage.


Property	Value	Source(s)
Appearance	Off-White to Light Beige Solid	[2]
Melting Point	127 - 132 °C	[1][2][5][6]
Boiling Point	417.5 °C at 760 mmHg (Predicted/Estimated)	[1][2][4]
Density	~1.21 g/cm ³ (Predicted/Estimated)	[1][2][5]
Flash Point	206.3 °C	[1][4]
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol and Water	[1]
Refractive Index	1.552	[1][5]
Vapor Pressure	3.52E-07 mmHg at 25°C	[1][5]

Part 2: Synthesis and Spectroscopic Characterization

Synthetic Pathway: N-Acetylation

The most direct and industrially scalable synthesis of **Methyl 4-acetamido-2-methoxybenzoate** involves the N-acetylation of its corresponding amine precursor, Methyl 4-amino-2-methoxybenzoate. This reaction is a classic example of nucleophilic acyl substitution, where the amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

The choice of an acetylating agent and base is critical. Acetyl chloride is highly reactive, necessitating careful temperature control and a base to neutralize the HCl byproduct. Acetic anhydride is a less aggressive alternative. The protocol described below is based on analogous, well-established acetylation procedures for aromatic amines, such as the synthesis of the related compound Methyl 4-acetamido-2-hydroxybenzoate.[7]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 4-acetamido-2-methoxybenzoate**.

Experimental Protocol

Objective: To synthesize **Methyl 4-acetamido-2-methoxybenzoate** via N-acetylation.

Materials:

- Methyl 4-amino-2-methoxybenzoate
- Acetyl chloride
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-2-methoxybenzoate in ethyl acetate. In a separate beaker, prepare an aqueous solution of sodium bicarbonate.
- Cooling: Cool the flask containing the amine solution to 0°C using an ice bath. This is crucial to control the exothermic reaction with acetyl chloride.
- Addition of Reagents: Add the aqueous sodium bicarbonate solution to the reaction flask. While stirring vigorously, add acetyl chloride dropwise over 15-20 minutes, ensuring the temperature remains below 5°C. The bicarbonate base neutralizes the HCl generated in situ.
[7]
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 2 hours to ensure the reaction goes to completion.[7]
- Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
- Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining inorganic impurities.
- Drying and Isolation: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the ethyl acetate solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Spectroscopic Profile

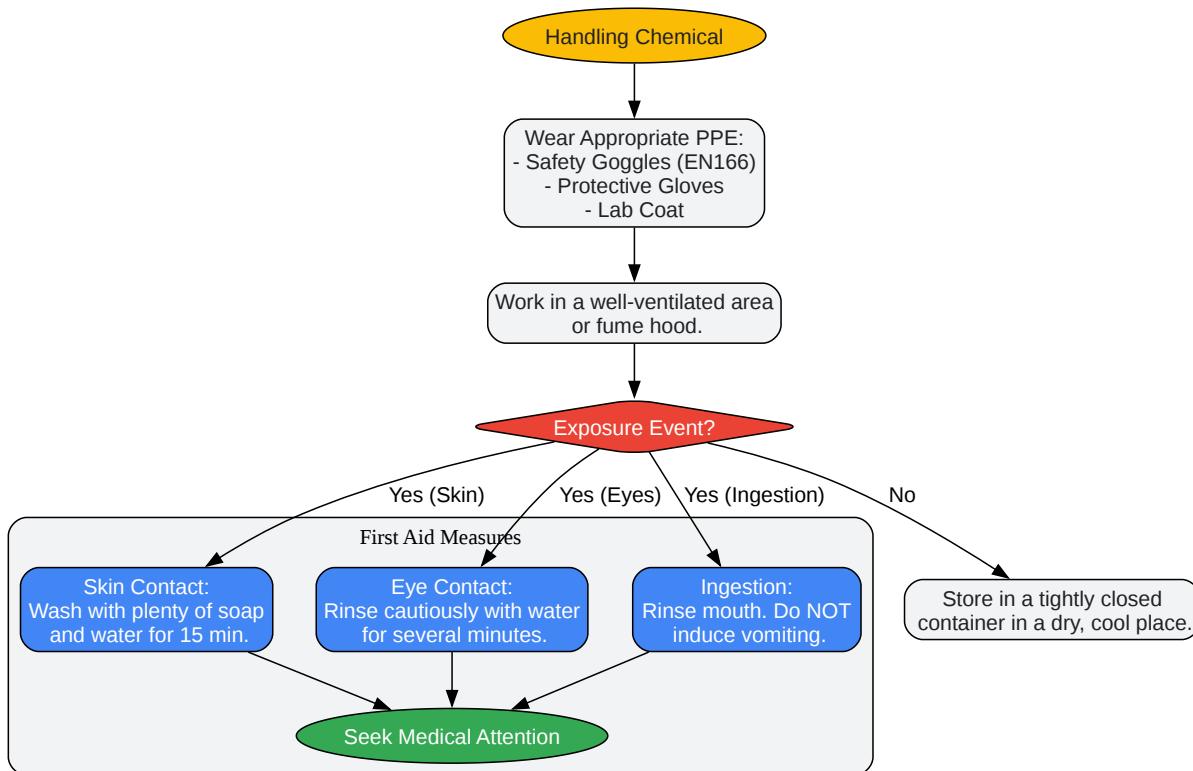
Characterization is essential to confirm the identity and purity of the synthesized compound.

Technique	Expected Data/Observations
¹ H NMR	Spectral data available from chemical databases confirms key proton environments.[8]
¹³ C NMR	Data is available for structural confirmation.[3]
IR Spectroscopy	Expected peaks include N-H stretching (amide), C=O stretching (ester and amide), and C-O stretching (ether and ester).[3]
Mass Spectrometry	The exact mass is 223.08445790, which can be confirmed by high-resolution mass spectrometry (HRMS).[1][3]

Part 3: Applications and Industrial Relevance

Methyl 4-acetamido-2-methoxybenzoate is not typically an end-product but rather a valuable building block and reference material.

- Chemical Intermediate: It serves as a precursor in multi-step organic syntheses. A notable example is its use in the preparation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate through chlorination using N-chlorosuccinimide (NCS) in a solvent like DMF.[9] This chlorinated derivative is another important intermediate in pharmaceutical synthesis.
- Pharmaceutical Reference Standard: Due to its presence as a process impurity in the manufacturing of certain active pharmaceutical ingredients (APIs), it is used as a certified reference material.[1][2] Regulatory bodies require pharmaceutical companies to quantify such impurities to ensure the safety and efficacy of drugs like metoclopramide and bromopride.


Part 4: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical compound. The following guidelines are based on available safety data and GHS classifications.[3][10]

Hazard Identification

According to GHS classifications, **Methyl 4-acetamido-2-methoxybenzoate** presents the following hazards:

- H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
- H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[3]
- H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[3]

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling and emergency response.

Recommended Handling and Storage

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[[11](#)]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or European Standard EN166.[[11](#)]
 - Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact. [[11](#)][[12](#)]
 - Respiratory Protection: If dust is generated, use a NIOSH or EN 149 approved respirator. [[11](#)]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[[10](#)][[11](#)]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[[1](#)][[2](#)] The recommended storage temperature is room temperature.[[1](#)]

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. [[10](#)][[11](#)]
- Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[[11](#)]
- Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[[11](#)]

- Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

References

- LookChem. (n.d.). **Methyl 4-acetamido-2-methoxybenzoate**.
- ChemBK. (n.d.). **METHYL 4-ACETAMIDO-2-METHOXYBENZOATE**.
- Yash Rasayan And Chemicals. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate, 25,50 Kg, Grade: Chemical.
- Mosher Chemical. (n.d.). **Methyl 4-Acetamido-2-methoxybenzoate**.
- PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
- Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. Methyl 4-acetamido-2-methoxybenzoate price, buy Methyl 4-acetamido-2-methoxybenzoate - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.indiamart.com [m.indiamart.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. **METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE** synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 8. Methyl 4-acetamido-2-methoxybenzoate(4093-29-2) 1H NMR [m.chemicalbook.com]
- 9. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - [Google Patents](http://patents.google.com) [patents.google.com]

- 10. fishersci.com [fishersci.com]
- 11. Methyl 4-acetamido-5-chloro-2-methoxybenzoate(4093-31-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. Methyl 4-Acetamido-2-methoxybenzoate | 4093-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 4-acetamido-2-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051611#physical-and-chemical-properties-of-methyl-4-acetamido-2-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com